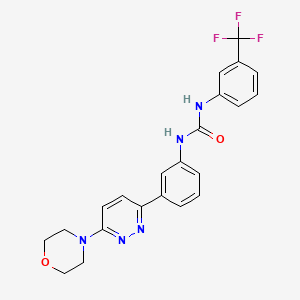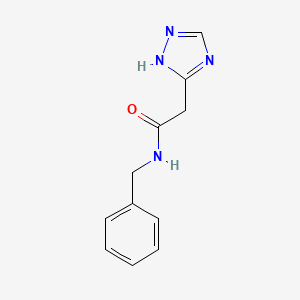
N-(4-bromo-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M351-056 is a novel low molecular weight compound that modulates the actions of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA). VISTA is a negative checkpoint protein that plays a crucial role in immunoregulation. M351-056 has shown potential in treating autoimmune diseases by enhancing the function of VISTA and ameliorating the development of systemic lupus erythematosus (SLE) via the type I interferon (IFN-I) and noncanonical nuclear factor-κB (NF-κB) pathways .
Preparation Methods
The synthetic routes and reaction conditions for M351-056 are not explicitly detailed in the available literature. it is known that M351-056 is a low molecular weight compound designed to target VISTA. Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and characterization processes. These methods often include the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
M351-056 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from M351-056, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in M351-056 with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
M351-056 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the modulation of immune-checkpoint proteins.
Biology: M351-056 is used to investigate the role of VISTA in immunoregulation and its potential as a therapeutic target.
Medicine: The compound has shown promise in treating autoimmune diseases like SLE by enhancing the function of VISTA and reducing the levels of autoantibodies, renal injury, and inflammatory cytokines
Mechanism of Action
M351-056 exerts its effects by binding strongly to VISTA and regulating its function through the IFN-I and noncanonical NF-κB pathways. This binding enhances the function of VISTA, leading to the suppression of T-cell activation and the reduction of cytokine production. The compound also inhibits the proliferation of peripheral blood mononuclear cells and Jurkat cells, thereby ameliorating the symptoms of autoimmune diseases like SLE .
Comparison with Similar Compounds
M351-056 is unique in its high affinity for VISTA and its ability to modulate VISTA’s immune function both in vitro and in vivo. Similar compounds include:
Properties
Molecular Formula |
C15H12BrFN2O2S3 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C15H12BrFN2O2S3/c1-8-15(6-14(23-8)13-7-22-9(2)18-13)24(20,21)19-12-4-3-10(16)5-11(12)17/h3-7,19H,1-2H3 |
InChI Key |
VWQLSIBNGFNHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CSC(=N2)C)S(=O)(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11199507.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11199509.png)
![N-Cyclopropyl-1-(6-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11199513.png)
![5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide](/img/structure/B11199521.png)

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11199531.png)
![2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11199537.png)
![3-Chloro-N-[4-[4-(3,4-dimethylphenyl)-2-oxazolyl]phenyl]benzenesulfonamide](/img/structure/B11199539.png)

![N-(2-Ethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11199558.png)

![N-(3,5-dimethoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11199575.png)
![N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B11199587.png)
![N-(3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11199593.png)
